

A Comparative Guide to the Crystallographic Landscape of Phenyl-Methyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for several phenyl-methyl-pyrazole derivatives, offering insights into their solid-state structures. Due to the limited availability of public crystallographic data for **3-Methyl-1-phenyl-1H-pyrazol-5-amine**, this guide focuses on closely related compounds to provide a valuable comparative context for researchers in medicinal chemistry and materials science. The presented data and protocols are essential for understanding structure-activity relationships and for the rational design of new molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of pyrazole derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and molecular conformation can significantly influence the physical and biological properties of the compounds.

Co	Che	mp	mic	Cry	Spa	a	b	c	α	β (°)	γ (°)	V (Å ³)	Z	Ref.
oun	al	stal	ce			(Å)	(Å)	(Å)	(°)					
d	For	Sys	Gro											
Na	mul	tem	up											
me	a													

3-														
met														
hyl-														
1-														
phe														
nyl-														
5-														
(1H-														
pyrr	C ₁₅	Mon		P2 ₁ /	9.58	15.1	8.73		90	93.6	90	126	4	[1]
ol-1-	H ₁₃	oclin		c	07	720	70			180		7.46		
yl)-1	N ₃ O	ic												

H-														
pyra														
zole														
-4-														
carb														
alde														
hyd														
e														

(E)-	C ₁₅	Tricli	P-1	-	-	-	-	-	-	-	-	-	2	
N-	H ₁₄	nic												
{[3-	N ₄ O													
met														
hyl-														
1-														
phe														
nyl-														
5-														
(1H-														
pyrr														

ol-1-

yl)-1

H-

pyra

zol-

4-

yl]m

ethy

lide

ne}h

ydro

xyla

min

e

3-

Met

hyl-

5-

phe

nyl-

1-

(3-

phe

nylis

oqui

noli

n-1-

yl)-1

H-

pyra

zole

Orth

	C ₂₅	orho	Pbc	10.9	16.8	21.3	90	90	90	392	8	[2]
	H ₁₉	mbi	a	610	078	118				6.3		

c

1- C₁₆ Orth Pbc 14.9 6.36 28.2 90 90 90 268 8(4- H₁₅ orho a 638 39 466 9.87Met N₃O mbi

hox c

yph

enyl

)-3-
phe
nyl-
1H-
pyra
zol-
5-
ami
ne

Met
hyl
5-
hydr
oxy-
1-
phe C₁₁
nyl- H₁₀ Mon
1H- N₂O oclin
pyra 3
zole
-3-
carb
oxyl
ate

			P2 ₁ /	9.54	9.58	11.5	90	105.	90	101	4	[3]
			c	08	27	80		838		8.5		

Experimental Protocols: A General Workflow for X-ray Crystallography

The determination of crystal structures for pyrazole derivatives generally follows a standardized experimental workflow. The protocol outlined below is a representative example based on methodologies reported in the literature.[3]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as ethanol, dioxane-water, or dichloromethane-hexane.[1][4]

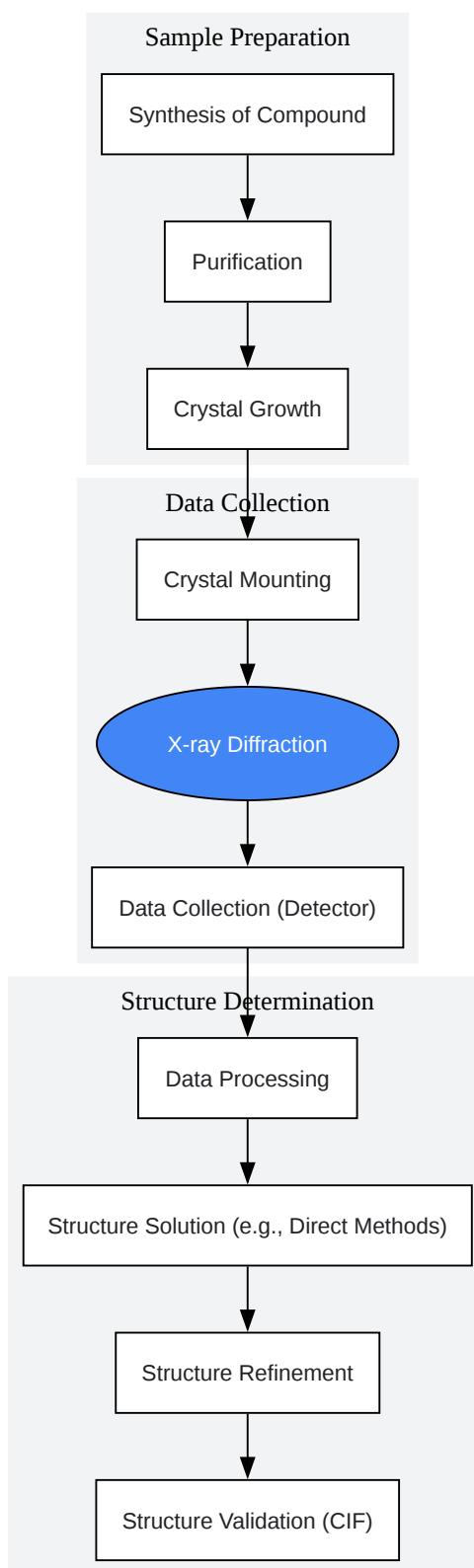
2. Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD diffractometer).[3] The crystal is maintained at a constant low temperature (e.g., 130 K or 150 K) to minimize thermal vibrations.[1][3] Data is collected using monochromatic X-ray radiation, typically Mo K α radiation.[1][3] A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of unique reflections with their intensities. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 .[3]

4. Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atom positions are often determined from difference Fourier maps and refined using a riding model. [3] The final refinement results in the complete crystal structure, including bond lengths, bond angles, and torsion angles.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.



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Caption: Workflow of single-crystal X-ray crystallography.

This guide highlights the importance of comparative crystallographic analysis in understanding the structural nuances of phenyl-methyl-pyrazole derivatives. The provided data and standardized protocols serve as a valuable resource for researchers engaged in the design and development of novel compounds in this chemical class.

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